molecular formula C7H5BrCl2O B1409762 4-Bromo-2,5-dichlorobenzyl alcohol CAS No. 1805023-62-4

4-Bromo-2,5-dichlorobenzyl alcohol

Cat. No. B1409762
CAS RN: 1805023-62-4
M. Wt: 255.92 g/mol
InChI Key: QWZGXTMRJANAAV-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-dichlorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrCl2O . It is a derivative of benzyl alcohol, which is a type of aromatic alcohol. The compound has a molecular weight of 255.92 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,5-dichlorobenzyl alcohol” consists of a benzene ring substituted with bromine and chlorine atoms, and a hydroxyl group attached to the benzyl carbon . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-2,5-dichlorobenzyl alcohol” are not detailed in the search results, alcohols in general are known to undergo a variety of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,5-dichlorobenzyl alcohol” include a molecular weight of 255.92 . Further details about its physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Metabolic Pathways and Metabolites

  • In vivo Metabolism in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 4-Bromo-2,5-dichlorobenzyl alcohol, was studied in rats. Metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, indicating complex metabolic pathways including deamination and reduction or oxidation processes (Kanamori et al., 2002).

  • Metabolic Pathways Across Species : A study explored the metabolism of 2C-B in various species including humans. Metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid were formed through pathways like oxidative deamination and demethylation. This revealed interspecies differences in 2C-B metabolism, with certain metabolites unique to specific species (Carmo et al., 2005).

Molecular Conformation and Phase Transitions

  • Conformational Phase Transitions : A study on 4-Bromo-2,5-dichlorobenzyl alcohol analogs, specifically 4-chlorobenzyl and 4-bromobenzyl alcohols, revealed notable changes in molecular conformations during phase transitions. These changes are thought to be driven by interactions like hydrogen bonding and C-H...π interaction, crucial for understanding the compound's behavior in various states (Hashimoto & Harada, 2003).

Synthesis and Characterization

  • Synthesis of Related Compounds : Research into the synthesis of compounds similar to 4-Bromo-2,5-dichlorobenzyl alcohol, such as α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, has been explored. This focuses on developing new methods and intermediates for broader applications in chemistry and pharmacology (Li Ga, 2014).

  • Catalyzed Intramolecular Coupling : Studies have been conducted on the copper-catalyzed intramolecular O-vinylation of compounds related to 4-Bromo-2,5-dichlorobenzyl alcohol. This research contributes to understanding how such compounds can be synthesized and modified for specific chemical properties (Fang & Li, 2007).

  • Analysis of Urinary Metabolites : The metabolites of related compounds have been analyzed in human urine, providing insights into the body's processing of these chemicals. This information is essential for understanding the potential applications and effects of 4-Bromo-2,5-dichlorobenzyl alcohol and similar compounds (Kanamori et al., 2013).

properties

IUPAC Name

(4-bromo-2,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZGXTMRJANAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dichlorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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